4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
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Overview
Description
“4-Amino-1H-pyrazole-1-acetic acid dihydrochloride” is a heterocyclic building block with the empirical formula C5H9Cl2N3O2 . It has a molecular weight of 214.05 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of hydrazones with vicinal diols . Other methods include the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the condensation of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The SMILES string for this compound is Cl.Cl.Nc1cnn(CC(O)=O)c1
. The InChI key is VZGOEOIGWITZPI-UHFFFAOYSA-N
.
Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 170-175 °C . It has an assay of 95% .
Scientific Research Applications
Introduction to Pyrazole Derivatives
Pyrazoles, including compounds like 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride, are an important class of heterocyclic compounds that have been extensively studied for their wide range of agrochemical and pharmaceutical activities. The core pyrazole structure is found in various compounds demonstrating herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Recent advancements in synthetic strategies have facilitated the development of new pyrazole derivatives under various conditions, further broadening their application spectrum in scientific research (Sheetal et al., 2018).
Pyrazole in Heterocycles Synthesis
The chemistry of pyrazole derivatives extends to the synthesis of diverse heterocyclic compounds, which are pivotal in medicinal chemistry. Pyrazoles are used as building blocks for generating heterocycles like pyrazolo-imidazoles, thiazoles, and others. The versatility of pyrazole derivatives in synthesizing various heterocyclic compounds demonstrates their importance in drug discovery and development processes, highlighting their role in creating new therapeutic agents (M. A. Gomaa & H. Ali, 2020).
Pharmacological Potential
Pyrazole analogs have shown a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The adaptability of the pyrazole moiety to incorporate different pharmacophoric groups has opened new avenues for drug development, showcasing the therapeutic potential of pyrazole derivatives in treating various diseases (S. Ganguly & Sony Jacob, 2017).
Role in Organic Synthesis
Pyrazole derivatives are also extensively utilized as synthons in organic synthesis, contributing to the development of biologically active compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial activities. The success of pyrazole COX-2 inhibitors has underscored the significance of these heterocycles in medicinal chemistry, offering valuable strategies for designing more active biological agents (A. M. Dar & Shamsuzzaman, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.2ClH/c6-4-1-7-8(2-4)3-5(9)10;;/h1-2H,3,6H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOEOIGWITZPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201935-99-0 |
Source
|
Record name | 1201935-99-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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